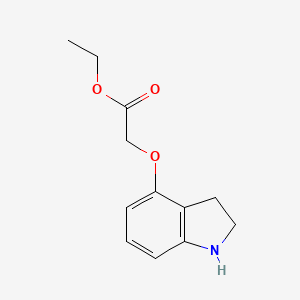








|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH:9]=[CH:10][NH:11]2)[CH3:2].C([BH3-])#N.[Na+].C(=O)(O)[O-].[Na+]>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH2:9][CH2:10][NH:11]2)[CH3:2] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(COC1=C2C=CNC2=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0.302 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at RT for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(COC1=C2CCNC2=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.308 g | |
| YIELD: PERCENTYIELD | 88% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |